![molecular formula C10H14ClNO2 B3176487 Benzyl 3-aminopropanoate hydrochloride CAS No. 99616-43-0](/img/structure/B3176487.png)
Benzyl 3-aminopropanoate hydrochloride
Overview
Description
Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the CAS Number: 99616-43-0 . Its molecular formula is C10H14ClNO2 and it has a molecular weight of 215.68 .
Molecular Structure Analysis
The molecular structure of Benzyl 3-aminopropanoate hydrochloride can be represented by the linear formula: C10H14ClNO2 . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-7-6-10 (12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H .Physical And Chemical Properties Analysis
Benzyl 3-aminopropanoate hydrochloride is a powder that is stored under an inert atmosphere at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
- A recent study introduced a new fluorescent chemosensor based on a Rhodamine B and benzyl 3-aminopropanoate conjugate (RBAP). This compound was designed, synthesized, and structurally characterized. Its single crystal structure was obtained and analyzed by X-ray analysis. The fluorescent properties of RBAP make it useful for detecting specific analytes or ions in biological and environmental samples.
Fluorescent Chemosensor
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl 3-aminopropanoate hydrochloride is a chemical compound with the formula C10H14ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be used in the synthesis of other complex molecules . The compound’s interaction with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is known that the compound is related to β-Alanine ethyl ester, which is expected to hydrolyze within the body to form β-alanine . β-Alanine is a non-essential amino acid involved in the synthesis of carnosine, a molecule that helps buffer acid in muscles, improving physical performance.
Result of Action
As a chemical intermediate, its primary function is likely to participate in chemical reactions to form other compounds .
properties
IUPAC Name |
benzyl 3-aminopropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWNGWEFYSLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99616-43-0 | |
Record name | benzyl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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